2-Bromo-3-(1,3-dioxolan-2-yl)phenol
Overview
Description
2-Bromo-3-(1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C9H9BrO3. It is a brominated phenol derivative that contains a dioxolane ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known to be an essential organic reagent used as a building block for the synthesis of many organic compounds .
Mode of Action
It is known that the compound can interact with its targets to facilitate the synthesis of other organic compounds .
Biochemical Pathways
It is involved in the synthesis of various organic compounds, indicating its role in multiple biochemical pathways .
Result of Action
Its role as an essential organic reagent in the synthesis of various organic compounds suggests that it may have significant effects at the molecular level .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-(1,3-dioxolan-2-yl)phenol plays a significant role in biochemical reactions, particularly as a building block for the synthesis of other organic compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can result in the upregulation of stress response genes and alterations in metabolic pathways . These changes can affect cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. These effects may include oxidative stress, cellular damage, and disruptions in normal physiological processes . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interactions with metabolic enzymes are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects. For example, localization to the mitochondria may impact cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1,3-dioxolan-2-yl)phenol typically involves the bromination of 3-(1,3-dioxolan-2-yl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(1,3-dioxolan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: The major product is the hydrogenated phenol derivative.
Scientific Research Applications
2-Bromo-3-(1,3-dioxolan-2-yl)phenol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
- 2-(2-Bromophenyl)-1,3-dioxolane
- 2-Bromo-4-(1,3-dioxolan-2-yl)pyridine
Uniqueness
2-Bromo-3-(1,3-dioxolan-2-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of the dioxolane ring enhances its stability and reactivity compared to other brominated phenols .
Properties
IUPAC Name |
2-bromo-3-(1,3-dioxolan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYJRRVBSDEWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295241 | |
Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160182-45-5 | |
Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160182-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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